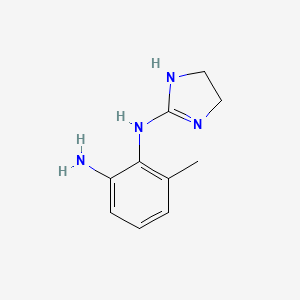

N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine

Description

Properties

Molecular Formula |

C10H14N4 |

|---|---|

Molecular Weight |

190.25 g/mol |

IUPAC Name |

2-N-(4,5-dihydro-1H-imidazol-2-yl)-3-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C10H14N4/c1-7-3-2-4-8(11)9(7)14-10-12-5-6-13-10/h2-4H,5-6,11H2,1H3,(H2,12,13,14) |

InChI Key |

DNRSLIPWDWSGTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)NC2=NCCN2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Route A: Nucleophilic Substitution and Reduction

This method starts with a substituted nitrobenzene derivative (e.g., 1-fluoro-2-nitro-6-methylbenzene) which undergoes nucleophilic aromatic substitution with an amine precursor containing the imidazoline moiety or its precursor. The nitro group is then reduced to the corresponding amine, yielding the benzene-1,2-diamine framework with the imidazoline substituent.

- Key reagents: Potassium carbonate as base, dimethyl sulfoxide as solvent, iron powder and ammonium chloride for nitro reduction.

- Conditions: Heating at 90–110 °C for 4–24 hours depending on the step.

- Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures.

This approach is supported by analogous syntheses of N,N-disubstituted benzene-1,2-diamines where nitro reduction and nucleophilic aromatic substitution are well established.

Route B: Condensation and Cyclization

In this pathway, an aldehyde (e.g., 6-methyl-2-nitrobenzaldehyde) is condensed with an amine containing the imidazoline ring or its precursor to form an imine intermediate. This intermediate is then reduced (e.g., with sodium borohydride) to form the amine, followed by intramolecular cyclization to close the imidazoline ring.

- Key reagents: Aldehydes, primary amines, sodium borohydride for reduction.

- Conditions: Reflux in ethanol or other suitable solvents, followed by reduction at low temperature (0 °C).

- Advantages: Allows for better control of substituent placement and ring closure.

This method aligns with protocols used for related imidazoline derivatives and substituted benzene diamines.

Imidazoline Ring Formation

The imidazoline ring (4,5-dihydro-1H-imidazole) can be synthesized via cyclization reactions involving amidines and vicinal diamines or by reduction of imidazole precursors. Literature reports also describe the synthesis of imidazoline derivatives via azidoamide intermediates and subsequent cyclization.

Data Table: Summary of Preparation Routes and Conditions

| Preparation Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Route A: Nucleophilic Substitution + Reduction | 1-Fluoro-2-nitro-6-methylbenzene, amine precursor | K2CO3, Fe powder, NH4Cl, DMSO, EtOH:H2O | 90–110 °C, 4–24 h | 60–70% | Silica gel chromatography | Common, scalable |

| Route B: Condensation + Reduction + Cyclization | 6-Methyl-2-nitrobenzaldehyde, amine | NaBH4, EtOH, reflux, 0 °C reduction | Reflux 12 h, reduction 4 h | 50–65% | Flash chromatography | Allows precise substitution control |

| Imidazoline Ring Synthesis | Azidoamide intermediates or amidines | Triphenylphosphine, acid halides | Room temp to reflux | Variable | Chromatography | Specialized step for ring formation |

Additional Notes on Related Syntheses

- Recent studies on hybrid compounds containing 4,5-dihydro-1H-imidazole cores demonstrate the utility of these methodologies in generating biologically active molecules with potential pharmaceutical applications.

- The use of nucleophilic aromatic substitution under acidic conditions has been demonstrated for related imidazole derivatives, confirming the robustness of these synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butylhydroperoxide (TBHP) as an oxidant.

Reduction: Reduction reactions can be facilitated by using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidants: TBHP for oxidation reactions.

Reducing Agents: Sodium borohydride for reduction reactions.

Catalysts: Nickel and other metal catalysts for cyclization and substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached depending on the reaction conditions and reagents used .

Scientific Research Applications

N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it effective as an antimicrobial agent . The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the imidazole ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to analogs with related scaffolds. Below is a detailed analysis:

Core Scaffold Comparison

Key Observations :

- Aromatic vs. Heterocyclic Core: Unlike pyridinone-based analogs (e.g., compound 10a), the target compound retains a benzene core, which may enhance stability and π-π stacking interactions but reduce polarity compared to heterocyclic systems .

- Substituent Effects : The 6-methyl group in the target compound likely increases lipophilicity relative to electron-withdrawing substituents (e.g., bromo in 10a), impacting solubility and bioavailability.

Physicochemical and Reactivity Profiles

- Basicity : The dihydroimidazole group confers moderate basicity (pKa ~7–9), comparable to imidazoline-containing analogs but lower than fully aromatic imidazole derivatives.

- Coordination Chemistry: The 1,2-diamine moiety enables chelation of metal ions (e.g., Zn²⁺, Cu²⁺), a feature shared with compound 10a but less pronounced in non-diamine analogs.

- Solubility : The methyl group may reduce aqueous solubility relative to hydroxyl- or benzyloxy-substituted analogs (e.g., 10a), which benefit from hydrogen-bonding or polar groups .

Biological Activity

N1-(4,5-Dihydro-1H-imidazol-2-yl)-6-methylbenzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and structure-activity relationships, supported by relevant data and research findings.

Chemical Structure and Properties

The compound this compound has a molecular formula of and a molecular weight of 205.24 g/mol. The structural features include an imidazole ring and a benzene ring with two amine substituents, which are critical for its biological interactions.

Antihypertensive Effects

Research has indicated that derivatives of imidazole compounds exhibit antihypertensive properties. For instance, studies on related compounds have shown efficacy in reducing arterial blood pressure in normotensive rats . The mechanism is believed to involve inhibition of platelet aggregation and modulation of vascular tone.

Inhibition of Protein-Protein Interactions (PPIs)

Recent investigations have identified this compound as a potential inhibitor of protein-protein interactions (PPIs), particularly in signaling pathways involving STAT3. The compound demonstrated significant inhibitory activity in vitro, suggesting its role in cancer therapy by disrupting oncogenic signaling pathways .

Study 1: Antiplatelet Activity

A study explored the antiplatelet effects of various imidazole derivatives. This compound was tested for its ability to inhibit platelet aggregation induced by ADP. The results indicated that this compound significantly reduced aggregation compared to controls, highlighting its potential as an antithrombotic agent .

Study 2: STAT3 Inhibition

In another study focusing on STAT3 signaling, the compound was evaluated for its ability to inhibit STAT3-mediated transcriptional activity. The results showed an IC50 value indicating effective inhibition at micromolar concentrations. This suggests that the compound could be developed further as a therapeutic agent against cancers driven by aberrant STAT3 signaling .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Imidazole Ring | Essential for receptor binding |

| Amine Substituents | Enhance solubility and bioavailability |

| Methyl Group | Modulates lipophilicity and receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.